molecular formula C10H12FeN2O8.2Na<br>C10H12FeN2Na2O8 B13732620 Disodium iron ethylenedinitrilotetraacetate CAS No. 14729-89-6

Disodium iron ethylenedinitrilotetraacetate

Katalognummer: B13732620
CAS-Nummer: 14729-89-6
Molekulargewicht: 390.04 g/mol
InChI-Schlüssel: SMZGWLOIMKISPD-UHFFFAOYSA-J
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Disodium iron ethylenedinitrilotetraacetate is a coordination compound that combines iron with ethylenedinitrilotetraacetic acid (EDTA). This compound is known for its chelating properties, which means it can form stable complexes with metal ions. It is widely used in various fields due to its ability to bind and sequester metal ions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Disodium iron ethylenedinitrilotetraacetate is typically synthesized by reacting ethylenedinitrilotetraacetic acid with iron salts in the presence of sodium hydroxide. The reaction involves the following steps:

  • Dissolve ethylenedinitrilotetraacetic acid in water.
  • Add sodium hydroxide to adjust the pH to around 4-5.
  • Introduce an iron salt, such as ferric chloride, to the solution.
  • The mixture is stirred and heated to facilitate the formation of the this compound complex.

Industrial Production Methods: Industrial production of this compound follows similar steps but on a larger scale. The process involves precise control of reaction conditions, including temperature, pH, and concentration of reactants, to ensure high yield and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions: Disodium iron ethylenedinitrilotetraacetate primarily undergoes complexation reactions. It can also participate in redox reactions due to the presence of iron.

Common Reagents and Conditions:

    Complexation Reactions: Typically involve metal ions such as calcium, magnesium, and zinc.

    Redox Reactions: Can occur in the presence of reducing agents like ascorbic acid or oxidizing agents like hydrogen peroxide.

Major Products:

    Complexation Reactions: Formation of stable metal-EDTA complexes.

    Redox Reactions: Depending on the specific conditions, the iron within the compound can be reduced or oxidized, leading to different oxidation states of iron.

Wissenschaftliche Forschungsanwendungen

Disodium iron ethylenedinitrilotetraacetate has a wide range of applications in scientific research:

    Chemistry: Used as a chelating agent to sequester metal ions in analytical chemistry and to stabilize metal ions in solution.

    Biology: Employed in biochemical assays to inhibit metalloproteases and other enzymes that require metal ions for activity.

    Medicine: Investigated for its potential in chelation therapy to treat heavy metal poisoning.

    Industry: Utilized in water treatment processes to remove metal contaminants and in agriculture to provide essential micronutrients to plants.

Wirkmechanismus

The primary mechanism of action of disodium iron ethylenedinitrilotetraacetate involves its ability to chelate metal ions. The compound forms stable complexes with metal ions, effectively sequestering them and preventing their participation in unwanted chemical reactions. This chelation process is crucial in various applications, from inhibiting enzyme activity to removing metal contaminants from water.

Vergleich Mit ähnlichen Verbindungen

    Disodium ethylenediaminetetraacetate (EDTA-Na2): A widely used chelating agent similar to disodium iron ethylenedinitrilotetraacetate but without the iron component.

    Calcium disodium ethylenedinitrilotetraacetate: Another chelating agent that includes calcium instead of iron.

Uniqueness: this compound is unique due to the presence of iron, which allows it to participate in redox reactions and provides additional functionality compared to other EDTA-based chelating agents. This makes it particularly useful in applications where both chelation and redox activity are desired.

Eigenschaften

CAS-Nummer

14729-89-6

Molekularformel

C10H12FeN2O8.2Na
C10H12FeN2Na2O8

Molekulargewicht

390.04 g/mol

IUPAC-Name

disodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;iron(2+)

InChI

InChI=1S/C10H16N2O8.Fe.2Na/c13-7(14)3-11(4-8(15)16)1-2-12(5-9(17)18)6-10(19)20;;;/h1-6H2,(H,13,14)(H,15,16)(H,17,18)(H,19,20);;;/q;+2;2*+1/p-4

InChI-Schlüssel

SMZGWLOIMKISPD-UHFFFAOYSA-J

Kanonische SMILES

C(CN(CC(=O)[O-])CC(=O)[O-])N(CC(=O)[O-])CC(=O)[O-].[Na+].[Na+].[Fe+2]

Verwandte CAS-Nummern

15651-72-6 (Parent)

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.